8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
Description
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound featuring a partially saturated naphthyridine core with a methoxy substituent at the 8-position.
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWAHAKQIOSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a manganese catalyst in the presence of tert-butoxide and tetrahydrofuran (THF) as a solvent . The reaction is carried out under an inert atmosphere, such as argon, and involves hydrogenation at elevated temperatures (e.g., 120°C) for an extended period (e.g., 16 hours) . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.
Chemical Reactions Analysis
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting bacterial infections due to its potential as a FabI inhibitor.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic properties.
Biological Research: It is used in studies exploring the biological activity of naphthyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it interferes with the bacterial fatty acid synthesis pathway, thereby exhibiting antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and leading to the disruption of bacterial cell membrane synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 351457-97-1): Substituted with bromine at position 5, this compound is used in pharmaceutical intermediates. Its molecular weight (213.07 g/mol) is higher than the methoxy derivative due to bromine’s atomic mass .
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine : A methyl-substituted analog with a molecular weight of 148.2 g/mol. Methyl groups may enhance lipophilicity compared to methoxy substituents .
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 1820711-91-8): Features both bromine and methoxy groups but differs in nitrogen positioning (1,6 vs.
Physicochemical Properties
- Bromine adds steric bulk and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .
- Stability : Methoxy groups are electron-donating, stabilizing the aromatic system against electrophilic attack. In contrast, bromine’s electron-withdrawing nature may enhance susceptibility to nucleophilic substitution .
Pharmacological Relevance
- Serotonin Modulation : 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (structurally distinct but methoxy-containing) elevates tissue serotonin levels, suggesting methoxy groups in tetrahydro-naphthyridines could similarly influence neurotransmitter systems .
- Kinase Inhibition : Tetrahydro-naphthyridines are scaffolds for kinase inhibitors (e.g., c-Met inhibitors). Substituents like methoxy may fine-tune binding affinity and selectivity .
Comparative Data Table
Biological Activity
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, antitumor, and other pharmacological effects.
- Molecular Formula : C_{11}H_{14}N_2O
- Molecular Weight : 194.24 g/mol
- CAS Number : 1636162-23-6
Biological Activity Overview
The biological activity of this compound and its derivatives has been explored in various studies. Key findings include:
Antimicrobial Activity
Research has demonstrated that naphthyridine derivatives exhibit significant antibacterial properties. For instance:
- Antibacterial Efficacy : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. Some studies report minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial DNA replication .
Antitumor Activity
Naphthyridine derivatives have also been investigated for their antitumor potential:
- Cell Line Studies : In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against melanoma and pancreatic cancer cells with promising results .
- Xenograft Models : In vivo studies using xenograft mouse models have shown that certain naphthyridine compounds can significantly reduce tumor growth without substantial hepatotoxicity .
Research Findings and Case Studies
Several case studies highlight the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the naphthyridine ring:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of 1,7-naphthyridine precursors using palladium catalysts under hydrogen pressure (3 atm, 20°C, 6 hours) . Optimization involves adjusting solvent systems (e.g., methanol/dioxane mixtures) and catalyst loading. Continuous flow reactors may enhance scalability by maintaining precise temperature and pressure control, reducing side reactions . Post-synthesis purification typically employs recrystallization or chromatography to isolate the tetrahydro form from partially reduced byproducts.
Q. How does the methoxy substituent at the 8-position influence the compound's electronic and steric properties compared to non-substituted analogs?
- Methodological Answer : The methoxy group increases electron density in the naphthyridine ring via resonance donation, altering reactivity in electrophilic substitution reactions. Computational studies (e.g., DFT calculations) can quantify this effect by mapping electrostatic potential surfaces . Steric effects are minimal due to the substituent's position outside the fused ring system, but hydrogen bonding with proximal nitrogen atoms may enhance solubility in polar solvents .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : and NMR identify proton environments and confirm reduction of the aromatic ring (e.g., loss of aromatic protons at δ 8–9 ppm) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHNO, MW 164.21 g/mol) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, such as carboxylate esters .
Advanced Research Questions
Q. How can computational models predict the bioactivity of this compound derivatives against bacterial targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with bacterial enzymes like SHP2 or DNA gyrase. Key steps:
Prepare ligand libraries of methoxy-substituted analogs using cheminformatics tools (e.g., RDKit).
Dock into target active sites (PDB: 5TZ1 for SHP2) to assess binding affinity and hydrogen-bonding patterns.
Validate predictions with in vitro enzyme inhibition assays (IC measurements) .
Q. What strategies resolve contradictory data on the antibacterial efficacy of this compound across Gram-positive and Gram-negative strains?
- Methodological Answer :
- Mechanistic studies : Use fluorescence-based assays to compare membrane permeability (e.g., SYTOX Green uptake in E. coli vs. S. aureus) .
- Resistance profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., altered enzyme active sites) .
- Synergy testing : Combine with efflux pump inhibitors (e.g., PAβN) to assess potency restoration in Gram-negative strains .
Q. How can regioselective functionalization of the naphthyridine core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to install substituents at the 3- or 5-positions .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aromatic groups at brominated positions (e.g., 5-bromo derivatives) .
- Post-functionalization : Oxidize the tetrahydro ring to regenerate aromaticity selectively, enabling further electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
